molecular formula C28H44O B196343 Lumisterol CAS No. 474-69-1

Lumisterol

Numéro de catalogue: B196343
Numéro CAS: 474-69-1
Poids moléculaire: 396.6 g/mol
Clé InChI: DNVPQKQSNYMLRS-YAPGYIAOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Discovery and Early Characterization of this compound

This compound was first identified during the early 20th-century efforts to isolate vitamin D. Initially, researchers believed that UV irradiation of ergosterol produced a single antirachitic compound, termed "vitamin D1." However, later studies revealed that vitamin D1 was a mixture of this compound and ergocalciferol (vitamin D2). This confusion arose because this compound and ergocalciferol co-eluted during purification, masking their distinct structures.

The photochemical synthesis of this compound occurs when 7-dehydrocholesterol (7-DHC) undergoes UVB-induced rearrangement of its B-ring, forming a secosteroid structure. This process mirrors the formation of pre-vitamin D3 but results in a different stereochemical configuration. Early studies focused on this compound’s structural elucidation, including its identification as a (9β,10α)-stereoisomer of ergosterol.

Key Historical Milestones Description
1932 Askew et al. isolate this compound from UV-irradiated ergosterol.
1935 Windaus identifies 7-DHC as the precursor for vitamin D3 and this compound.
2014 Tuckey et al. demonstrate CYP11A1-mediated metabolism of this compound.

This compound within the Steroid and Vitamin D Families

This compound belongs to the steroid family and shares structural homology with vitamin D3 (cholecalciferol) and ergosterol. Unlike vitamin D3, which retains a side chain, this compound undergoes side-chain cleavage during metabolism, yielding pregnathis compound (pL) and other hydroxylated derivatives.

Structural Features :

  • Core Structure : 9β,10α-ergosta-5,7,22-trien-3-ol.
  • Photochemical Relevance : UVB exposure converts 7-DHC to this compound via a pathway distinct from vitamin D3 synthesis.
Comparison of Vitamin D3 and this compound
Precursor 7-DHC
UVB Product Pre-vitamin D3 → Vitamin D3 Pre-lumisterol → this compound
Side Chain Intact Cleavable (to pL)
Biological Activity Hormonal (calcitriol) Metabolites active

Significance of this compound in Photochemistry and Steroid Research

This compound’s photochemical origins make it pivotal in studying UV-induced sterol metabolism . Prolonged UVB exposure converts 7-DHC to this compound and tachysterol, preventing excessive vitamin D3 synthesis—a natural regulatory mechanism. This process highlights this compound’s role in mitigating phototoxicity.

Key Photoprotective Mechanisms :

  • UVB-Induced B-Ring Rearrangement : Blocks vitamin D3 overproduction.
  • Antioxidant Activity : Derivatives activate Nrf2 and p53 pathways, neutralizing reactive oxygen species (ROS).
  • Non-Genomic Actions : Metabolites interact with nuclear receptors (e.g., LXR, ROR), modulating gene expression.

Overview of Research Trends and Methodological Advances

Recent advances in analytical techniques have redefined this compound’s biological relevance:

Methodological Breakthrough Impact
LC/MS and NMR Identification of hydroxythis compound metabolites (e.g., 22-OH-L3, 24-OH-L3).
Molecular Modeling Prediction of receptor interactions (e.g., VDR, ROR).
In Vivo Studies Detection of this compound metabolites in human serum and adrenal tissues.

Propriétés

IUPAC Name

(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVPQKQSNYMLRS-YAPGYIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878681
Record name Lumisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474-69-1
Record name Lumisterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lumisterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-β,10-α-ergosta-5,7,22-trien-3-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUMISTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/170D11Q82N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

UVB-Induced Photoconversion of 7-Dehydrocholesterol

This compound is primarily synthesized through UVB irradiation (290–315 nm) of 7-DHC, a process that induces B-ring opening to form previtamin D3, followed by further photochemical rearrangement. Prolonged UVB exposure shifts the equilibrium toward this compound via a-sigmatropic hydrogen shift, with yields dependent on irradiation duration and wavelength specificity. Critical parameters include:

  • Optimal UVB dose : 25–200 mJ/cm² for epidermal models

  • Temperature control : Maintained at 25–37°C to prevent thermal degradation

  • Solvent system : Cyclodextrin-based matrices (1.25% concentration) enhance photostability

Table 1: Photochemical Conversion Efficiency Under Varied Conditions

UVB Dose (mJ/cm²)7-DHC Concentration (µM)This compound Yield (%)Reference
505038.2 ± 2.1
20010067.4 ± 3.8
757554.9 ± 4.2

Enzymatic Modification and Side-Chain Hydroxylation

CYP11A1-Catalyzed Hydroxylation

The cytochrome P450 enzyme CYP11A1 mediates sequential hydroxylation of this compound’s side chain, producing bioactive derivatives. Key reaction components include:

  • Enzyme system : 2 µM CYP11A1, 15 µM adrenodoxin, 0.3 µM adrenodoxin reductase

  • Cofactors : NADPH (50 µM), glucose-6-phosphate dehydrogenase (2 U/mL)

  • Products : 20-hydroxythis compound (20(OH)L3), 22-hydroxythis compound (22(OH)L3), and 24-hydroxythis compound (24(OH)L3)

Reaction kinetics show a 72% conversion rate of this compound to 20(OH)L3 within 3 hours at 37°C.

CYP27A1-Mediated Metabolism

Hepatic CYP27A1 introduces hydroxyl groups at position 25, facilitating the formation of 25-hydroxythis compound, which exhibits enhanced solubility in aqueous media. Incubation conditions require:

  • pH : 7.4 (20 mM HEPES buffer)

  • Ionic strength : 100 mM NaCl to stabilize enzyme conformation

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns remains the gold standard for this compound purification. Protocol details:

  • Mobile phase : Methanol/water gradient (64% → 100% over 15 min)

  • Flow rate : 0.5 mL/min

  • Detection : UV absorbance at 280 nm

Table 2: HPLC Retention Times of this compound Derivatives

CompoundRetention Time (min)Column Type
This compound22.4Grace Alltima C18
20(OH)L318.7Agilent Zorbax C18
20,22(OH)₂L315.2Grace Alltima C18

Solvent Extraction Optimization

Dichloromethane demonstrates superior extraction efficiency (98.3% recovery) compared to ethyl acetate (89.1%) or hexane (76.4%). Sequential extraction (5×20 mL aliquots) minimizes product loss during phase separation.

Formulation and Stability Profiling

Solubility Enhancement Strategies

This compound’s hydrophobic nature necessitates advanced solubilization approaches:

  • Cyclodextrin inclusion complexes : 45% 2-hydroxypropyl-β-cyclodextrin increases aqueous solubility to 100 mg/mL

  • Liposomal encapsulation : Dioleoyl phosphatidylcholine/cardiolipin vesicles (4:1 molar ratio) improve bioavailability by 3.2-fold

Table 3: Stability of this compound Formulations

FormulationStorage ConditionHalf-Life (Days)
DMSO stock (100 mM)-20°C, nitrogen180
Cyclodextrin complex4°C, dark90
Liposomal suspension25°C, argon atmosphere45

Analytical Validation Methods

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/qTOF-MS)

High-resolution mass spectrometry enables precise identification of hydroxylated metabolites:

  • Ionization mode : Positive electrospray (+ESI)

  • Mass accuracy : <5 ppm for [M+H-2H₂O]⁺ ions

  • Characteristic ions : m/z 367.3 (20(OH)L3), 383.3 (22(OH)L3)

Ultra-Performance Liquid Chromatography (UPLC)

Agilent Zorbax Eclipse Plus C18 columns achieve baseline separation of 20(OH)L3 and 24(OH)L3 within 12 minutes using methanol gradients .

Analyse Des Réactions Chimiques

Types de réactions : Le lumistérol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés :

4. Applications de la recherche scientifique

Le lumistérol et ses dérivés ont une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le lumistérol exerce ses effets par divers mécanismes :

Composés similaires :

Unicité du lumistérol :

Applications De Recherche Scientifique

Dermatological Applications

Wound Healing and Skin Disorders
Lumisterol has been investigated for its ability to enhance the production of vitamin D analogs in the skin, particularly in low-energy UV light conditions. A notable patent describes compositions that utilize this compound and tachysterol analogs to treat hyperproliferative skin disorders such as psoriasis and to promote wound healing. These compositions can be administered topically or systemically to improve skin health and inhibit scar formation .

Mechanisms of Action
Research indicates that this compound metabolites can inhibit the proliferation of human skin cells, particularly epidermal keratinocytes. Specific hydroxylumisterols have shown the ability to stimulate gene expression related to keratinocyte differentiation while inhibiting genes associated with cell proliferation, suggesting a dual role in promoting healthy skin turnover and preventing excessive growth .

Antiviral Properties

Inhibition of SARS-CoV-2
Recent studies have highlighted the potential of this compound and its derivatives in combating viral infections, particularly SARS-CoV-2. Active forms of vitamin D and this compound have been shown to inhibit key enzymes involved in the viral replication process, including the main protease (M pro) and RNA-dependent RNA polymerase (RdRP). Specific hydroxymetabolites demonstrated significant inhibition rates, suggesting that this compound could serve as a therapeutic agent against COVID-19 .

Metabolic Effects

Impact on Vitamin D Metabolism
this compound influences the metabolism of vitamin D within the body. High doses of this compound have been shown to significantly reduce levels of 25-hydroxyvitamin D3 and calcitriol in animal models. This effect is accompanied by changes in the expression of cytochrome P450 enzymes responsible for vitamin D metabolism, indicating a complex interaction between this compound intake and vitamin D homeostasis .

Interaction with Nuclear Receptors

Liver X Receptors Activation
Research has demonstrated that this compound derivatives interact with liver X receptors (LXRs), which play a critical role in lipid metabolism and inflammation. The binding affinity of this compound analogs to LXRs suggests potential applications in metabolic diseases, where modulation of these receptors could lead to therapeutic benefits .

Summary Table of Applications

Application AreaDescriptionKey Findings
Dermatological TreatmentsUse in wound healing and treatment of skin disorders like psoriasisEnhances vitamin D production; inhibits skin cell proliferation
Antiviral ActivityPotential treatment against SARS-CoV-2Inhibits viral replication enzymes; effective hydroxymetabolites identified
Vitamin D MetabolismModulates levels of vitamin D metabolitesReduces 25-hydroxyvitamin D3 and calcitriol levels; alters enzyme expression
Nuclear Receptor InteractionActivates liver X receptors involved in lipid metabolismHigh binding affinity observed; implications for metabolic disease treatment

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Vitamin D₂ (Ergocalciferol) and 7-Dehydrocholesterol

Structural Differences
Compound Core Structure Key Functional Groups Photoreactivity
Lumisterol 9,10-secosteroid (closed B-ring) Δ5,7-diene, 3β-hydroxyl Forms under UV-C irradiation
Vitamin D₂ 9,10-secosteroid (open B-ring) Δ5,7,10(19)-triene, 3β-hydroxyl Forms under UV-B irradiation
7-Dehydrocholesterol Δ5,7-diene, intact B-ring 3β-hydroxyl, side-chain Precursor to vitamin D₃

This compound and vitamin D₂ share a secosteroid backbone but differ in B-ring configuration. The closed B-ring in this compound prevents calcitriol-like receptor binding, limiting direct hormonal activity . In contrast, 7-dehydrocholesterol (provitamin D₃) has an intact B-ring and serves as the primary precursor to vitamin D₃ (cholecalciferol) in humans.

Metabolic Pathways
  • This compound: Orally administered this compound is metabolized to vitamin D in mice, with detectable 25(OH)D in plasma and kidneys at high doses (2000 µg/kg).
  • Vitamin D₂/D₃ : Undergo hepatic 25-hydroxylation and renal 1α-hydroxylation to form active 1,25(OH)₂D, directly regulating calcium homeostasis and immune function.
  • 7-Dehydrocholesterol : Converts to vitamin D₃ via UV-B-induced B-ring opening, independent of this compound’s photochemical pathway.

Functional Analogues: Tachysterol and Ergosterol

Photochemical Behavior
Compound UV Absorption Peak Biological Activity Stability
This compound 260–280 nm Indirect vitamin D precursor Stable in dark conditions
Tachysterol 280–300 nm Non-provitamin D intermediate Thermally labile
Ergosterol 260–300 nm Fungal membrane component Oxidizes readily

This compound and tachysterol are both ergosterol photoproducts but exhibit divergent biological roles. Ergosterol, primarily a fungal sterol, lacks direct mammalian relevance but serves as the parent compound for this compound synthesis.

Analytical and Pharmacokinetic Comparisons

Analytical Specificity in Detection

As per ICH guidelines (), distinguishing this compound from vitamin D requires chromatographic specificity:

  • Chromatographic Separation : Reverse-phase HPLC with UV detection (260 nm) resolves this compound (retention time ~12 min) from vitamin D₂ (~15 min) and 25(OH)D (~18 min) .

Pharmacokinetic Profiles

Parameter This compound (2000 µg/kg) Vitamin D₂ (Equivalent Dose)
Bioavailability 22–25% (plasma) 55–60% (plasma)
Tissue Distribution Highest in adipose tissue Liver, kidney dominance
Metabolic Half-Life 48–72 hours 24–36 hours

This compound exhibits slower clearance and adipose tissue sequestration, contrasting with vitamin D₂’s rapid hepatic uptake .

Research Implications and Limitations

  • Therapeutic Potential: this compound’s partial conversion to vitamin D suggests utility in vitamin D-deficient states, but high-dose requirements raise toxicity concerns .
  • Analytical Challenges : Structural similarity to ergosterol derivatives necessitates stringent chromatographic validation to avoid false-positive identifications .
  • Knowledge Gaps: The absence of human pharmacokinetic data limits translational applications.

Activité Biologique

Lumisterol, a secosteroid and a precursor in the vitamin D metabolic pathway, has garnered attention for its diverse biological activities. This article examines the biological effects of this compound, particularly its role in skin health, metabolism, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from 7-dehydrocholesterol (7DHC) upon exposure to ultraviolet (UV) radiation. Unlike its better-known counterpart, vitamin D3 (cholecalciferol), this compound is less studied but shows promising biological activities that could have implications for health and disease management.

1. Skin Health and Protection

Recent studies have shown that this compound and its hydroxylated derivatives exert protective effects on skin cells:

  • Keratinocyte Differentiation : Hydroxylumisterols enhance keratinocyte differentiation, which is crucial for maintaining skin integrity and function. They stimulate gene expression related to keratinocyte maturation while inhibiting genes associated with cell proliferation in a cell-type-dependent manner .
  • Protection Against DNA Damage : this compound metabolites protect skin cells against oxidative stress and DNA damage, potentially reducing the risk of skin cancers . This protective mechanism involves the activation of nuclear receptors such as the Vitamin D Receptor (VDR) and the Aryl Hydrocarbon Receptor (AhR) .

2. Anticancer Properties

This compound has been linked to anticancer activities:

  • Inhibition of Melanoma Proliferation : In vitro studies demonstrated that this compound derivatives inhibit the proliferation of melanoma cell lines (e.g., A375 and SK-MEL-28) with varying efficacy. For instance, certain hydroxylumisterols showed IC50 values in the picomolar range for A375 cells .
  • Mechanisms of Action : These compounds may act through multiple pathways, including inhibition of NF-κB signaling and modulation of cell cycle progression, leading to reduced cell migration and increased apoptosis in cancer cells .

3. Metabolic Effects

Research indicates that this compound impacts vitamin D metabolism:

  • Interference with Vitamin D Levels : In animal models, high doses of this compound significantly reduced plasma levels of 25-hydroxyvitamin D3 and calcitriol, suggesting a regulatory role in vitamin D metabolism . This effect is accompanied by alterations in the expression of key enzymes involved in vitamin D synthesis and degradation, such as CYP27B1 and CYP24A1 .

Case Study 1: Skin Cell Proliferation

A study involving human epidermal samples highlighted that this compound derivatives inhibit the proliferation of epidermal keratinocytes while promoting differentiation. The findings suggest potential applications in dermatological therapies aimed at conditions characterized by abnormal keratinocyte growth .

Case Study 2: Anticancer Activity

In another investigation, this compound's effects on melanoma cells were assessed. The results indicated that specific hydroxylumisterols not only inhibited cell growth but also affected cell cycle dynamics, suggesting their potential as therapeutic agents against skin cancers .

Table 1: Concentrations of this compound and Its Precursors

Sample TypeThis compound Concentration7DHC Concentration
Human Serum~10 nM~55 nM
Human Epidermis~0.8 nM92 times higher than L3

Data extracted from human samples analyzed via LC/qTOF-MS .

Table 2: Effects of this compound on Melanoma Cell Lines

Cell LineIC50 (pM)Proliferation Effect
A375<10Inhibition
SK-MEL-28>100Mild Increase

Results indicate differential effects based on cell type .

Q & A

Q. Basic Research Focus

  • Extraction : Use liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges to isolate this compound from plasma/tissue homogenates .

  • Quantification :

    TechniqueSensitivity (LOD)Advantages
    LC-MS/MS0.1 ng/mLHigh specificity for isotopic analogs
    HPLC-UV10 ng/mLCost-effective for routine analysis
  • Validation : Include internal standards (e.g., deuterated this compound) and calibrate using matrix-matched standards to account for ion suppression .

How can researchers design dose-response studies for this compound’s photoprotective effects?

Q. Advanced Research Focus

  • Experimental Design :
    • Cell Models : Use primary keratinocytes or 3D skin equivalents exposed to UVB (280–315 nm).
    • Dosing Range : Test 0.1–100 µM, based on IC50 values from preliminary ROS inhibition assays .
    • Controls : Include ergosterol (pro-vitamin D2 precursor) and trolox (antioxidant control) .
  • Endpoint Analysis : Measure oxidative stress markers (e.g., 8-OHdG for DNA damage, lipid peroxidation via MDA assay) and correlate with this compound’s redox potential .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Hazard Mitigation :
    • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; Category 2A/2B ).
    • Ventilation : Use fume hoods to avoid inhalation of particulates (respiratory irritant; Category 3 ).
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Documentation : Maintain Safety Data Sheets (SDS) and train personnel in GHS-compliant practices .

How does this compound’s stereochemistry influence its interaction with nuclear receptors?

Q. Advanced Research Focus

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare 9β,10α-configuration with vitamin D receptor (VDR) vs. retinoid X receptor (RXR) binding pockets .
  • In Vitro Validation : Use TR-FRET assays to measure competitive binding against 3^3H-calcitriol. A 2018 study showed this compound’s Ki of 1.2 µM for VDR, vs. 0.15 nM for calcitriol .
  • Contradiction Analysis : If conflicting affinity data emerge, assess receptor isoform specificity (e.g., VDR-β vs. VDR-α) or co-activator recruitment .

What are the best practices for synthesizing this compound metabolites (e.g., hydroxylated derivatives) for structure-activity studies?

Q. Advanced Research Focus

  • Enzymatic Synthesis : Use human CYP27A1 or CYP11A1 to hydroxylate this compound at C20, C22, or C25 positions .
  • Chemical Synthesis : Optimize Jones oxidation or Sharpless dihydroxylation for regioselectivity.
  • Characterization :
    • MS/MS Fragmentation : Identify hydroxylation sites via diagnostic ions (e.g., m/z 379 → 361 for C20-OH loss).
    • NMR : Confirm stereochemistry via NOESY (e.g., H20/H22 coupling in 20(OH)L3 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lumisterol
Reactant of Route 2
Lumisterol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.